molecular formula C20H18N2O4 B2990924 2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-54-4

2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2990924
CAS No.: 1054478-54-4
M. Wt: 350.374
InChI Key: JGDCWJDLOCSSKY-UHFFFAOYSA-N
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Description

2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a structurally complex compound featuring a phenoxyacetic acid backbone substituted with a (Z)-configured propenyl chain. This chain includes a cyano group, an oxo group, and a 2,6-dimethylanilino moiety. The compound’s distinct electronic and steric profile arises from the electron-withdrawing cyano group, the planar oxo functionality, and the bulky 2,6-dimethylanilino substituent. These features likely influence its biological activity, metabolic stability, and pharmacokinetic properties.

Properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-6-5-7-14(2)19(13)22-20(25)16(11-21)10-15-8-3-4-9-17(15)26-12-18(23)24/h3-10H,12H2,1-2H3,(H,22,25)(H,23,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDCWJDLOCSSKY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate are currently unknown. Its molecular weight (19320 g/mol) suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reactions may be favored under acidic or basic conditions. Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.

Biological Activity

The compound 2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19N3O4\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{4}

This compound features a phenoxyacetic acid moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. Specifically, it has been noted that such compounds inhibit protein kinases essential for cell growth and differentiation, making them potential candidates for cancer therapy .

Antibacterial Activity

The antibacterial activity of related compounds has been documented. For instance, azomethine derivatives synthesized from phenoxyacetic acid have shown effective antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antibiotics such as Ciprofloxacin .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : By inhibiting specific protein kinases involved in cellular proliferation, these compounds can effectively halt the growth of cancer cells.
  • Alkylating Agent Activity : The hydrolysis of azomethine derivatives leads to active aldehydes that can act as alkylating agents, contributing to their cytotoxic effects against various cell lines .
  • Modulation of Cytokine Production : Some derivatives have shown the ability to modulate immune responses by affecting cytokine production in immune cells .

Table 1: Biological Activity Summary

Activity TypeModel Organism/Cell LineObserved EffectReference
AnticancerVarious Cancer Cell LinesInhibition of cell growth
AntibacterialStaphylococcus aureusZone of inhibition: 25 mm
Escherichia coliZone of inhibition: 30 mm
Cytokine ModulationMurine Immune CellsInduction of cytokine expression

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Fenamate and Phenylacetic Acid Families

Key compounds for comparison :

Diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetic acid)

Mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid)

490-M06 ((2E)-2-(hydroxymethyl)phenylacetic acid)

Compound from : 2-[2-(2,6-dichloroanilino)phenyl]-N-[(2S)-2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl]acetamide

Feature Target Compound Diclofenac Mefenamic Acid 490-M06 Compound from
Core Structure Phenoxyacetic acid Phenylacetic acid Anthranilic acid (fenamate) Methoxyiminoacetic acid Acetamide-spiro ring system
Substituents (Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl 2,6-dichloroanilino 2,3-dimethylanilino Hydroxymethyl, methoxyimino 2,6-dichloroanilino, spirothia-azaspirodecane
Electron Effects Cyano (strong electron-withdrawing), dimethylanilino (electron-donating) Dichloro (electron-withdrawing) Dimethyl (electron-donating) Hydroxymethyl (polar), methoxyimino (moderate) Dichloro (electron-withdrawing), spiro (bulky)
Stereochemistry (Z)-configuration at propenyl chain Planar aromatic system Planar aromatic system (E)-configured imino group Chiral spiro center
Biological Target Not explicitly studied; inferred Slo2.1 or COX modulation COX-1/COX-2 inhibition Slo2.1 channel activation Unclear; metabolic intermediate Unclear; spiro systems often target GPCRs
Functional and Pharmacological Insights
  • Fenamates (e.g., Mefenamic Acid): Fenamates exhibit mixed agonist-antagonist behavior on Slo2.1 channels, with activity dependent on substituent bulk and electronics .
  • Cyano vs. Chloro Substituents: The cyano group in the target compound may mimic the electron-withdrawing effects of dichloro in diclofenac but with reduced lipophilicity. This could alter membrane permeability or metabolic stability compared to diclofenac .
  • Phenoxyacetic Acid vs. Anthranilic Acid: Unlike fenamates (anthranilic acid derivatives), the phenoxyacetic acid backbone in the target compound may confer distinct solubility or protein-binding properties. For example, 490-M06’s hydroxymethyl group increases hydrophilicity, whereas the target compound’s cyano group may enhance metabolic resistance .
Pharmacokinetic and Metabolic Considerations
  • Metabolism: Fenamates like mefenamic acid undergo hydroxylation and glucuronidation .

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